1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one -

1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Catalog Number: EVT-4248132
CAS Number:
Molecular Formula: C21H14BrNO2S
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Palladium-Catalyzed α-Arylation of Amides: This method utilizes palladium catalysts and chiral ligands to facilitate the formation of a new carbon-carbon bond, leading to the synthesis of substituted oxindoles. This approach has been successfully employed to synthesize (3R)-6-chloro-3-(3-chlorobenzyl)-1,3-dihydro-3-(3-methoxyphenyl)-2H-indol-2-one with high enantioselectivity. []
  • Multi-step synthesis: Several papers describe multi-step synthetic routes for specific oxindole derivatives. [, , , ] These routes typically involve a combination of reactions such as alkylation, reduction, condensation, and cyclization, often with specific reagents and conditions tailored to the target molecule.
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of molecules. It has been used to study the conformation of oxindole derivatives and their complexes. [, , , ]
  • Force-field and Semi-empirical Calculations: Computational methods like AM1 and PM3 have been used to investigate the conformational properties of oxindole derivatives. [] These methods can provide insights into the preferred geometries and energies of different conformers.
Mechanism of Action
  • Inhibition of cAMP Phosphodiesterase: Some oxindole derivatives, particularly those containing a dihydropyridazinone moiety, exhibit cardiotonic activity. [, , ] This activity is attributed to their ability to inhibit cAMP phosphodiesterase, an enzyme that regulates intracellular levels of cyclic AMP, a key signaling molecule in cardiac muscle contraction.
Physical and Chemical Properties Analysis
  • Solubility: Oxindole derivatives can exhibit a wide range of solubilities depending on their substituents. [, ] Water-soluble derivatives have been developed by incorporating polar functional groups, which is important for their bioavailability and potential therapeutic applications.
  • Stability: The stability of oxindole derivatives can vary depending on the specific substituents and conditions. [, ] Strategies to enhance metabolic stability have been explored, such as replacing labile functional groups with more stable moieties.
Applications
  • Anticancer Agents: Certain oxindole derivatives have demonstrated promising anticancer activity. []
  • Cardiotonic Agents: Dihydropyridazinone-containing oxindoles exhibit potent and long-acting cardiotonic effects, making them potential candidates for treating heart failure. [, , ]
  • Anticonvulsant Agents: Some oxindole derivatives, particularly those with modifications at the 7-position, have shown potential as anticonvulsant agents. []
  • Neuroleptic Agents: Specific oxindole derivatives have shown potent neuroleptic activity and have been investigated for the treatment of psychotic disorders. [, , , , ]
  • Opioid Receptor Ligands: Oxindole derivatives have been explored as ligands for the opioid receptor-like 1 (ORL1) receptor, a potential target for pain management. [, , ]
Future Directions
  • Synthesis of Novel Derivatives: Exploring different synthetic strategies and introducing diverse substituents on the oxindole core could lead to the discovery of new compounds with improved potency, selectivity, and pharmacological properties. [, ]
  • Structure-Activity Relationship Studies: Systematic investigation of the relationship between the structure of oxindole derivatives and their biological activity could help to optimize existing compounds and design new ones with enhanced therapeutic potential. [, ]
  • Mechanism of Action Studies: Further elucidating the mechanisms by which oxindole derivatives exert their biological effects could facilitate the development of more targeted and effective therapies. [, ]
  • Clinical Development: Promising oxindole derivatives identified through preclinical studies could be further evaluated in clinical trials to assess their safety and efficacy in humans. []

(3R)-6-Chloro-3-(3-chlorobenzyl)-1,3-dihydro-3-(3-methoxyphenyl)-2H-indol-2-one

    Compound Description: This compound, specifically its (R)-enantiomer, is reported to exhibit anticancer activity. []

    Relevance: This compound shares the core structure of the 1,3-dihydro-2H-indol-2-one (oxindole) ring system with 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one. Both compounds feature substitutions at the 1 and 3 positions of the oxindole scaffold, highlighting their structural similarities within the broader class of oxindole derivatives.

3-[1-(2-Aryl-2-hydroxyethyl)-4-piperidylidene]-1,3-dihydro-2H-indol-2-one

    Compound Description: This compound class, particularly those with the specified substitution pattern, was synthesized as potential antihypertensive agents. []

    Relevance: Similar to 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, these compounds contain the 1,3-dihydro-2H-indol-2-one (oxindole) core. The presence of a substituent at the 3-position of the oxindole ring, although structurally different, points towards a shared interest in exploring modifications at this position for potentially influencing biological activity.

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)-2H-indol-2-one (LY195115)

    Compound Description: LY195115 is a potent cardiotonic agent known to be a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE). It exhibits both in vitro and in vivo positive inotropic effects. [, ]

    Relevance: This compound shares the central 1,3-dihydro-2H-indol-2-one (oxindole) unit with 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one. The presence of a heterocyclic substituent at the 5-position of the oxindole system in LY195115, while different from the substitution pattern in the main compound, indicates a common interest in modifying the oxindole core with diverse heterocyclic groups for potential biological activity. ,

5'-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones

    Compound Description: This class of compounds, featuring a spirocycloalkyl ring fused to the oxindole core, was investigated for its cardiotonic activity. The research indicated an inverse correlation between the size of the spirocycloalkyl ring and the inotropic potency. []

    Relevance: While these compounds share the core 1,3-dihydro-2H-indol-2-one (oxindole) structure with 1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, their unique feature is the presence of a spirocycloalkyl ring at the 3-position. This structural motif distinguishes them from the main compound, which has a 2-(thienyl)ethylidene substituent at the 3-position. Nevertheless, both compound classes highlight the significance of modifications at the 3-position of the oxindole scaffold for influencing biological activity, particularly in the context of cardiovascular effects.

Properties

Product Name

1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

IUPAC Name

(3Z)-1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]indol-2-one

Molecular Formula

C21H14BrNO2S

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C21H14BrNO2S/c22-20-11-10-19(26-20)18(24)12-16-15-8-4-5-9-17(15)23(21(16)25)13-14-6-2-1-3-7-14/h1-12H,13H2/b16-12-

InChI Key

VWUBLFVCMPJAGU-VBKFSLOCSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC(=O)C4=CC=C(S4)Br)C2=O

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C(=O)C4=CC=C(S4)Br)/C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.